Enhanced Acidity Compared to Succinic Acid
Chlorosuccinic acid exhibits a significantly lower first acid dissociation constant (pKa₁) compared to the unsubstituted parent succinic acid. The electron-withdrawing inductive effect of the chloro substituent at the α-position stabilizes the conjugate carboxylate anion, thereby increasing the acidity of the proximal carboxylic acid group . The predicted pKa of chlorosuccinic acid is 2.71 ± 0.23, whereas the experimental pKa₁ of succinic acid is 4.16–4.21 [1]. This differential translates to an approximately 30-fold greater acid strength for chlorosuccinic acid at the first dissociation step, which can influence reaction rates in acid-catalyzed transformations and the compound's behavior in aqueous solution.
| Evidence Dimension | First acid dissociation constant (pKa₁) |
|---|---|
| Target Compound Data | pKa = 2.71 ± 0.23 (predicted) |
| Comparator Or Baseline | Succinic acid: pKa₁ = 4.16–4.21 (experimental) |
| Quantified Difference | ΔpKa ≈ 1.5 units (≈30× greater acidity) |
| Conditions | Aqueous solution, 25 °C (standard conditions) |
Why This Matters
A lower pKa expands the pH window in which the compound exists predominantly in its reactive carboxylate form, impacting buffer preparation, extraction protocols, and nucleophilic substitution conditions.
- [1] ChemWhat. Succinic acid CAS#: 110-15-6. pKa = 4.16 (at 25°C). View Source
